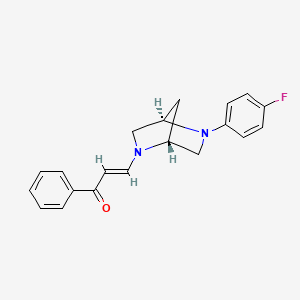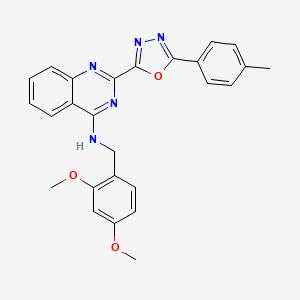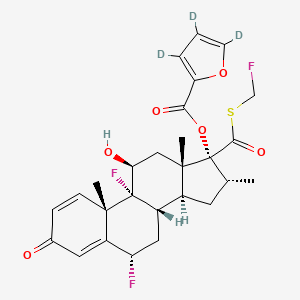
Fluticasone furoate-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluticasone furoate-d3 is a deuterated form of fluticasone furoate, a synthetic glucocorticoid used primarily as an anti-inflammatory agent. It is commonly used in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and allergic rhinitis. The deuterated version, this compound, is labeled with deuterium, which can be used in pharmacokinetic studies to track the compound’s behavior in the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fluticasone furoate-d3 involves multiple steps, starting from the basic steroid structure. The key steps include:
Fluorination: Introduction of fluorine atoms at specific positions on the steroid backbone.
Furoate Ester Formation: Attachment of the furoate group to the steroid structure.
Deuteration: Incorporation of deuterium atoms to form this compound.
The reaction conditions typically involve the use of reagents such as fluorine gas, furoic acid, and deuterated solvents. The reactions are carried out under controlled temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the steroid backbone.
Purification: Use of chromatography and crystallization techniques to purify the intermediate compounds.
Deuteration: Final incorporation of deuterium atoms using deuterated reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Fluticasone furoate-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be used for further studies or as intermediates in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Fluticasone furoate-d3 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to track the absorption, distribution, metabolism, and excretion of fluticasone furoate in the body.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Used in the development of new glucocorticoid drugs with improved efficacy and safety profiles.
Biological Research: Studied for its effects on various biological pathways and its potential therapeutic applications.
Wirkmechanismus
Fluticasone furoate-d3 exerts its effects by binding to the glucocorticoid receptor, which leads to the activation or repression of specific genes involved in inflammation. The molecular targets include:
Glucocorticoid Receptor: Binding to this receptor leads to the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory proteins.
Nuclear Factor Kappa B (NF-κB): Inhibition of this transcription factor reduces the expression of inflammatory genes.
Mitogen-Activated Protein Kinases (MAPKs): Modulation of these kinases affects various cellular processes involved in inflammation.
Vergleich Mit ähnlichen Verbindungen
Fluticasone furoate-d3 is compared with other similar compounds such as fluticasone propionate and budesonide. The key differences include:
Binding Affinity: this compound has a higher binding affinity for the glucocorticoid receptor compared to fluticasone propionate and budesonide.
Potency: It is more potent in reducing inflammation due to its higher receptor affinity.
Pharmacokinetics: The deuterated form allows for more precise tracking in pharmacokinetic studies.
List of Similar Compounds
Fluticasone Propionate: Another synthetic glucocorticoid used for similar indications.
Budesonide: A glucocorticoid used in the treatment of asthma and inflammatory bowel disease.
Mometasone Furoate: A glucocorticoid used for the treatment of skin conditions and allergic rhinitis.
This compound stands out due to its unique deuterated structure, which provides advantages in research and drug development.
Eigenschaften
Molekularformel |
C27H29F3O6S |
|---|---|
Molekulargewicht |
541.6 g/mol |
IUPAC-Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate |
InChI |
InChI=1S/C27H29F3O6S/c1-14-9-16-17-11-19(29)18-10-15(31)6-7-24(18,2)26(17,30)21(32)12-25(16,3)27(14,23(34)37-13-28)36-22(33)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,32H,9,11-13H2,1-3H3/t14-,16+,17+,19+,21+,24+,25+,26+,27+/m1/s1/i4D,5D,8D |
InChI-Schlüssel |
XTULMSXFIHGYFS-URNVUPDWSA-N |
Isomerische SMILES |
[2H]C1=C(OC(=C1[2H])C(=O)O[C@@]2([C@@H](C[C@@H]3[C@@]2(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)C)C(=O)SCF)[2H] |
Kanonische SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


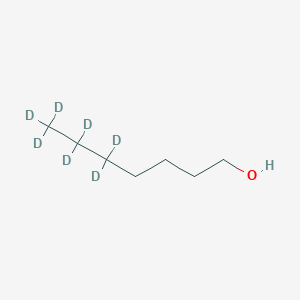
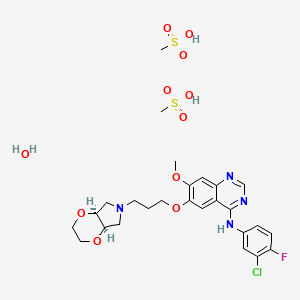
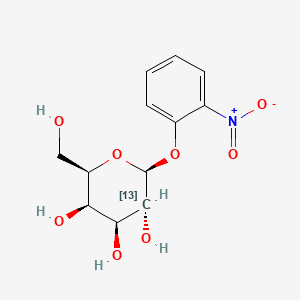
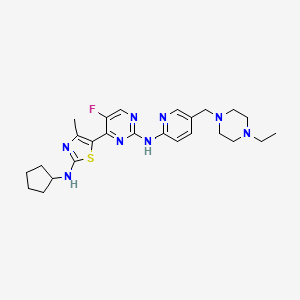

![(3S)-3-(2-benzyl-3-bromo-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12401510.png)
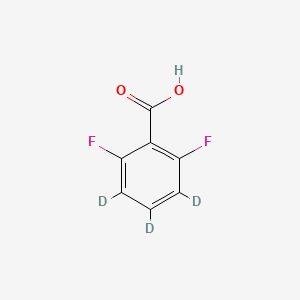
![(2R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12401523.png)
![(4S,4aS,5aR,12aS)-4-(diethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-8-[(2S)-pyrrolidin-2-yl]-7-(trifluoromethyl)-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide](/img/structure/B12401532.png)
